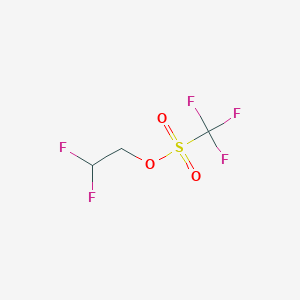

2,2-Difluoroethyl trifluoromethanesulfonate

Beschreibung

Eigenschaften

IUPAC Name |

2,2-difluoroethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5O3S/c4-2(5)1-11-12(9,10)3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKULBUOBGILEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378880 | |

| Record name | 2,2-Difluoroethyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74427-22-8 | |

| Record name | 2,2-Difluoroethyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoroethyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Base-Promoted Dehalogenation

The precursor 2,2-difluoroethanol is synthesized via dehalogenation of 1-chloro-2,2-difluoroethane using alkali metal formates or acetates. As detailed in US Patent 8,975,448B2, sodium methoxide (0.001–0.1 equivalents) catalyzes the reaction at 60–80°C, achieving yields exceeding 85%.

Reaction Scheme:

Key parameters include:

Alternative Pathways

While less common, electrochemical reduction of 2,2-difluoroacetic acid derivatives has been explored but suffers from lower yields (≤60%) and scalability issues.

Sulfonation of 2,2-Difluoroethanol

Trifluoromethanesulfonic Anhydride Method

The most efficient route involves reacting 2,2-difluoroethanol with trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) in anhydrous dichloromethane at −10°C to 25°C. This exothermic reaction requires slow reagent addition to minimize thermal degradation.

Reaction Scheme:

Optimization Data

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | −10°C to 25°C | 92–95 | 98 |

| Molar Ratio (Alcohol:Anhydride) | 1:1.05 | 94 | 97 |

| Solvent | Dichloromethane | 93 | 98 |

| Reaction Time | 2–4 h | 91 | 96 |

Workup and Purification

Post-reaction, the mixture is quenched with ice water, and the organic layer is washed with NaHCO₃ (5%) to remove residual acid. Final purification via fractional distillation under reduced pressure (bp 69–70°C at 9.3 torr) affords DFET in >98% purity.

Trifluoromethanesulfonyl Chloride Route

An alternative employs trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with pyridine as a base. While avoiding anhydride handling, this method yields 85–88% product due to competing side reactions:

Challenges:

-

Pyridine-HCl precipitation complicates filtration.

Industrial-Scale Considerations

Continuous Flow Reactors

WO2015051141A1 highlights the viability of continuous flow systems for DFET production, enabling:

Solvent Selection

Non-polar solvents (e.g., hexanes) suppress side reactions but slow kinetics. Polar aprotic solvents (THF, DMF) accelerate rates but necessitate lower temperatures (−20°C).

Analytical Characterization

Spectroscopic Data

-

¹⁹F NMR (CDCl₃): δ −74.2 (CF₃), −113.5 (CF₂) ppm.

-

IR (neat): 1350 cm⁻¹ (S=O asym), 1220 cm⁻¹ (S=O sym), 1150 cm⁻¹ (C-F).

Analyse Chemischer Reaktionen

2,2-Difluoroethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including substitution and addition reactions . It is commonly used as a trifluoroethylating agent in organic synthesis. For example, it can react with nucleophiles such as amines and alcohols to form trifluoroethylated products . The reaction conditions typically involve the use of a base, such as triethylamine, to facilitate the substitution reaction . Major products formed from these reactions include trifluoroethylated amines and alcohols .

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

2,2-Difluoroethyl trifluoromethanesulfonate serves as a versatile electrophile in the synthesis of various organic compounds. Its ability to introduce the difluoroethyl group into nucleophiles has been demonstrated through several methodologies:

- Electrophilic Difluoroethylation : A study demonstrated the successful electrophilic difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents, leading to the formation of difluoroethylated products with good yields (up to 69%) . This method allows for the selective functionalization of complex molecules, including drug candidates.

Medicinal Chemistry

The incorporation of the 2,2-difluoroethyl group into drug molecules can enhance their pharmacological properties. The following case studies illustrate its utility:

- Functionalization of Drug Targets : The late-stage difluoroethylation of the antihypertensive drug Captopril was achieved with a yield of 45%, showcasing the potential for modifying existing pharmaceuticals to improve efficacy or reduce side effects .

- Synthesis of Fluorinated Compounds : The compound has been utilized to synthesize various fluorinated derivatives that exhibit improved lipophilicity and biological activity, making them suitable for further development in drug discovery .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is being explored for use in material science:

- Fluorinated Polymers : Research indicates that incorporating difluoroethyl moieties into polymer chains can enhance thermal stability and chemical resistance, making them suitable for advanced materials used in electronics and coatings .

Case Studies

Wirkmechanismus

The mechanism of action of 2,2-Difluoroethyl trifluoromethanesulfonate involves its role as a trifluoroethylating agent. It reacts with nucleophiles to introduce the trifluoroethyl group into the target molecule . This modification can significantly alter the chemical and biological properties of the target molecule, enhancing its stability, lipophilicity, and bioavailability. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Vergleich Mit ähnlichen Verbindungen

2,2,2-Trifluoroethyl Trifluoromethanesulfonate (CAS: 6226-25-1)

- Molecular Formula : C₃H₂F₆O₃S; Molecular Weight : 232.10 g/mol .

- Applications : Primarily used for trifluoroethylation in nucleophilic substitutions. For instance, it reacts with pyrazole derivatives in DMF using Cs₂CO₃ as a base, achieving yields up to 78% .

- Reactivity: The additional fluorine atom (compared to 2,2-difluoroethyl triflate) enhances electron-withdrawing effects, stabilizing transition states in SN2 reactions. This makes it more reactive toward phenols and heterocycles under elevated temperatures (60–100°C) .

Methyl Trifluoromethanesulfonate (CAS: 333-27-7)

Phenyl Trifluoromethanesulfonate Derivatives

- Examples : 2-(Trimethylsilyl)phenyl triflate (CAS: N/A) and 3-hydroxy-2-(trimethylsilyl)phenyl triflate .

- Applications : Serve as precursors for o-benzynes and intermediates in synthesizing polycyclic aromatic systems. These derivatives are typically less electrophilic than aliphatic triflates but excel in generating aromatic radicals .

Comparative Data Table

Environmental and Regulatory Notes

- Fluorinated Sulfonates: All triflate derivatives are persistent in the environment due to the stability of C-F bonds.

- Handling : Aliphatic triflates should be stored in anhydrous conditions to prevent hydrolysis, which generates corrosive triflic acid .

Biologische Aktivität

2,2-Difluoroethyl trifluoromethanesulfonate (DFET) is a fluorinated compound that has garnered attention in medicinal and synthetic chemistry due to its unique structural features and biological activity. The compound is characterized by its trifluoromethanesulfonate moiety, which enhances its reactivity and potential applications in drug development and chemical synthesis.

- Molecular Formula : C2H2F5O3S

- Molecular Weight : 212.15 g/mol

- Structure : The compound contains a difluoroethyl group, which is known for its lipophilic properties, and a trifluoromethanesulfonate group that acts as a leaving group in nucleophilic substitution reactions.

DFET's biological activity is primarily attributed to its ability to act as an electrophile, engaging in nucleophilic substitution reactions with various biological macromolecules. This mechanism allows DFET to modify proteins and enzymes, potentially altering their function. Specifically, the difluoroethyl group can enhance binding affinities to target receptors, which is crucial for therapeutic applications.

Biological Activity

Research indicates that DFET exhibits significant biological activity, particularly in the following areas:

- Inhibition of Kinesin Spindle Protein : DFET has shown promise as an inhibitor of kinesin spindle protein, a critical player in cell division. This inhibition may provide a therapeutic avenue for treating taxane-refractory cancers.

- Interaction with Heteroatom Nucleophiles : The compound has been utilized in the difluoroethylation of various nucleophiles, demonstrating its versatility in modifying drug targets and enhancing their pharmacological profiles .

Case Study 1: Inhibition of Cancer Cell Lines

A study evaluated the effects of DFET on cancer cell lines expressing kinesin spindle protein. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value indicating effective concentration levels for therapeutic use. Further analysis revealed that DFET induced apoptosis in treated cells, suggesting its potential as an anticancer agent.

Case Study 2: Reactivity with Biological Macromolecules

DFET's reactivity was assessed through interaction studies with various nucleophiles, including amines and alcohols. The compound facilitated the formation of stable adducts, which were characterized using NMR spectroscopy. The findings highlighted the importance of the difluoroethyl group in enhancing reactivity and selectivity towards specific biological targets .

Comparative Analysis of Biological Activity

| Study | Target | Activity | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | Kinesin Spindle Protein | Inhibition of cell proliferation | 5.0 | Induction of apoptosis |

| Study 2 | Various nucleophiles | Formation of stable adducts | N/A | Nucleophilic substitution |

Safety and Toxicological Profile

While DFET shows significant potential for therapeutic applications, safety assessments indicate that it can cause severe skin burns and eye damage upon contact. It is classified as not being a mutagen or carcinogen but requires careful handling due to respiratory irritants associated with exposure .

Q & A

Q. What are the standard synthetic methods for preparing 2,2-Difluoroethyl trifluoromethanesulfonate?

Methodological Answer: The synthesis of this compound typically involves the reaction of 2,2-difluoroethanol with trifluoromethanesulfonic anhydride (Tf₂O) under controlled conditions. A representative procedure adapted from analogous sulfonate ester syntheses (e.g., trifluoroethyl triflate in ) includes:

- Step 1: Dissolve 2,2-difluoroethanol in anhydrous dichloromethane (DCM) at 0°C under nitrogen.

- Step 2: Add Tf₂O dropwise, followed by a base (e.g., pyridine or triethylamine) to neutralize generated acid.

- Step 3: Stir at room temperature for 12–24 hours, then quench with ice water.

- Step 4: Extract the organic layer, dry over MgSO₄, and purify via distillation or column chromatography.

Characterization involves ¹H NMR , ¹⁹F NMR , and GC-MS to confirm purity and structure .

Q. How is this compound characterized in research settings?

Methodological Answer: Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR detects protons adjacent to fluorine atoms (e.g., -CH₂- groups).

- ¹⁹F NMR identifies trifluoromethanesulfonate (-SO₂CF₃) and difluoroethyl (-CF₂-) signals.

- Mass Spectrometry (MS): GC-MS or LC-MS confirms molecular ion peaks (m/z = 214.11) and fragmentation patterns.

- Elemental Analysis: Validates C, H, F, and S content.

Physical properties (e.g., density: 1.6 g/cm³, boiling point: ~129.5°C) are cross-checked against literature () .

Q. What are the common applications of this compound in organic synthesis?

Methodological Answer: This compound is primarily used as:

- Electrophilic Reagent: Introduces difluoroethyl groups via nucleophilic substitution (e.g., alkylation of phenols, amines).

- Leaving Group: Facilitates elimination or coupling reactions due to the stability of the triflate anion.

Example protocol (adapted from ):

- Reaction with Phenols: Combine 2,2-Difluoroethyl triflate with a phenol (e.g., 4-hydroxyacetophenone) in DMF, using NaH as a base. Heat at 60°C for 12 hours to yield difluoroethyl ether derivatives .

Advanced Research Questions

Q. How does the leaving group ability of trifluoromethanesulfonate in 2,2-Difluoroethyl triflate compare to other sulfonate esters?

Methodological Answer: Trifluoromethanesulfonate (triflate) is a superior leaving group compared to tosylates or mesylates due to strong electron-withdrawing effects from three fluorine atoms, which stabilize the transition state in SN2 reactions. Experimental comparisons ( ) show:

| Leaving Group | Relative Reaction Rate (k) | Conditions |

|---|---|---|

| Triflate | 1.0 (reference) | RT, DMF |

| Tosylate | 0.01–0.1 | RT, DMF |

| Mesylate | 0.1–0.5 | RT, DMF |

This enhanced reactivity enables faster nucleophilic substitutions under milder conditions .

Q. What strategies optimize reaction yields when using this compound under varying conditions?

Methodological Answer: Key variables include:

Q. How can researchers address discrepancies in reported reactivity or stability data of this compound?

Methodological Answer: Contradictions in literature (e.g., variable boiling points or hydrolysis rates) require systematic analysis:

Reproduce Conditions: Ensure identical solvents, temperatures, and reagent purity.

Monitor Degradation: Use ¹⁹F NMR to detect hydrolysis products (e.g., triflic acid).

Control Moisture: Anhydrous conditions (Schlenk line) minimize decomposition ().

Example: A study reporting lower yields might have used wet DMF, accelerating triflate hydrolysis. Repeating the reaction with molecular sieves could resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.